molecular formula C12H19N B8067207 (S)-1-(3-(tert-butyl)phenyl)ethanamine

(S)-1-(3-(tert-butyl)phenyl)ethanamine

Cat. No. B8067207
M. Wt: 177.29 g/mol
InChI Key: JAUXBJVPSMUQRD-VIFPVBQESA-N
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Description

The tert-butyl group is a simple hydrocarbon moiety that has unique reactivity patterns due to its crowded structure . It has various applications in chemical transformations and is relevant in nature, with implications in biosynthetic and biodegradation pathways .


Synthesis Analysis

Chiral sulfinamides, such as enantiopure tert-butanesulfinamide, are among the best known chiral auxiliaries in the stereoselective synthesis of amines and their derivatives . They have been extensively used over the last two decades .


Molecular Structure Analysis

The crowded structure of the tert-butyl group elicits a unique reactivity pattern . This group is often used in chemical transformations .


Chemical Reactions Analysis

Tert-butanesulfinamide has been used in the synthesis of N-heterocycles via sulfinimines . This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives .


Physical And Chemical Properties Analysis

The transition states in the solvolysis of tert-butyl halides, such as tert-butyl chloride, bromide, and iodide, are highly dipolar and are strong hydrogen bond acids and strong hydrogen bond bases .

Mechanism of Action

The unique reactivity pattern of the tert-butyl group is due to its crowded structure . This group is often used in chemical transformations .

Future Directions

The use of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines has been highlighted as a promising area for future research . This methodology could potentially provide access to a wide range of structurally diverse compounds .

properties

IUPAC Name

(1S)-1-(3-tert-butylphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-9(13)10-6-5-7-11(8-10)12(2,3)4/h5-9H,13H2,1-4H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUXBJVPSMUQRD-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)C(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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